molecular formula C11H15N5O4S B3050935 8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine CAS No. 29836-01-9

8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine

Cat. No.: B3050935
CAS No.: 29836-01-9
M. Wt: 313.34 g/mol
InChI Key: ZLSIRPOPTWVEOT-UHFFFAOYSA-N
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Description

8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a methylsulfanyl group attached to the purine ring and a pentofuranosyl sugar moiety. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable purine derivative is reacted with a methylsulfanyl group donor under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and the presence of a base like sodium hydride (NaH) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove oxygen atoms or reduce double bonds.

    Substitution: The purine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside analogs.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its structural similarity to naturally occurring nucleosides.

    Industry: The compound can be used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The pathways involved may include the inhibition of DNA polymerase or the activation of cellular apoptosis mechanisms.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Dimethyl sulfide: A simple organosulfur compound with various industrial applications.

    Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.

Uniqueness

8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a pentofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSIRPOPTWVEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952261
Record name 8-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29836-01-9
Record name NSC136561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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